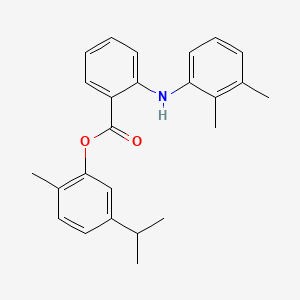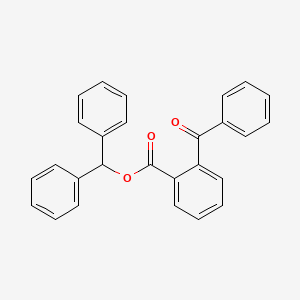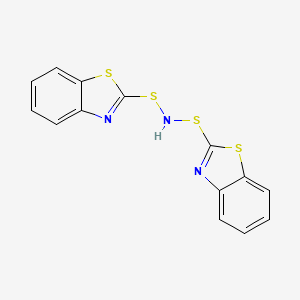
2,2'-(Azanediyldisulfanediyl)bis(1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a unique structure with two benzothiazole rings connected by a disulfide bridge and an amine group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the disulfide bridge . Another method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,2’-Disulfanediyldianiline: Another compound with a disulfide bridge and aromatic rings.
Uniqueness
2,2’-(Azanediyldisulfanediyl)bis(1,3-benzothiazole) is unique due to its combination of a disulfide bridge and benzothiazole rings, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
24345-91-3 |
|---|---|
Molecular Formula |
C14H9N3S4 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylamino)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S4/c1-3-7-11-9(5-1)15-13(18-11)20-17-21-14-16-10-6-2-4-8-12(10)19-14/h1-8,17H |
InChI Key |
TUGNJQQBAQIYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SNSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)


![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
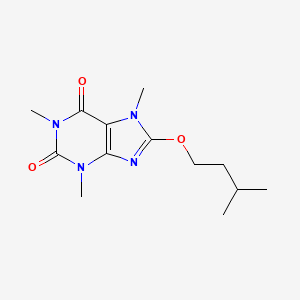
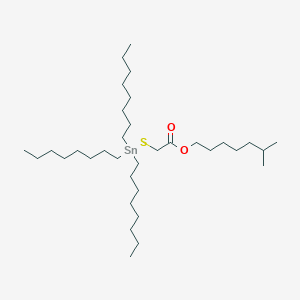

phosphanium bromide](/img/structure/B14692895.png)
